molecular formula C18H12N4O2 B6103422 (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone

Cat. No. B6103422
M. Wt: 316.3 g/mol
InChI Key: PEYANXDANNVWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. ODQ has been widely used in scientific research to investigate the role of cGMP signaling in various biological systems.

Mechanism of Action

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone exerts its inhibitory effects on sGC by binding to the heme group of the enzyme, which is essential for its catalytic activity. This binding prevents the conversion of GTP to cGMP, thereby reducing the levels of cGMP in the cell.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the biological system being studied. In the cardiovascular system, this compound has been shown to inhibit the vasodilatory effects of NO, leading to vasoconstriction and increased blood pressure. In platelets, this compound has been shown to inhibit the aggregation response to various agonists, such as ADP and thrombin. In the brain, this compound has been shown to modulate synaptic transmission and plasticity through its effects on cGMP signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone in scientific research is its selectivity for sGC, which allows for specific investigation of the role of cGMP signaling in various biological systems. However, one limitation of using this compound is its potential off-target effects, as it may interact with other heme-containing proteins in the cell. Additionally, this compound has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several future directions for research involving (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone, including investigating its effects on other physiological systems beyond the cardiovascular, platelet, and neuronal systems. Additionally, further research is needed to elucidate the potential off-target effects of this compound and to develop more selective inhibitors of sGC. Finally, the development of new techniques for delivering this compound in vivo may allow for more effective investigation of its effects in various biological systems.

Synthesis Methods

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone can be synthesized through a multi-step process that involves the condensation of 2-nitrophenylacetic acid with hydrazine to form 2-nitrophenylhydrazine, which is then reacted with 2,4-dinitrophenylhydrazine to yield 2,4-dinitrophenylhydrazone. The latter compound is then treated with sodium methoxide to form the corresponding methyl ester, which is subsequently reacted with 2-amino-5-phenyl-1,3,4-oxadiazole to produce this compound.

Scientific Research Applications

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone has been extensively used in scientific research to investigate the role of cGMP signaling in various biological systems, such as cardiovascular function, platelet aggregation, and neuronal signaling. For example, this compound has been shown to inhibit the vasodilatory effects of nitric oxide (NO) in the cardiovascular system by blocking the production of cGMP. This compound has also been used to investigate the role of cGMP signaling in platelet aggregation, as well as the effects of cGMP on synaptic transmission and plasticity in the brain.

properties

IUPAC Name

(7-amino-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c19-14-13(17(23)12-9-5-2-6-10-12)15(11-7-3-1-4-8-11)20-18-16(14)21-24-22-18/h1-10H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYANXDANNVWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NON=C3C(=C2C(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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